molecular formula C30H31BrF6N2O2 B13027863 (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide

(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide

Cat. No.: B13027863
M. Wt: 645.5 g/mol
InChI Key: SERWSRVLNJHDQR-USMHNOEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[22The reaction conditions typically involve the use of strong bases, solvents such as dichloromethane, and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential use as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl groups and quinoline moiety make it a valuable component in the synthesis of advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide lies in its combination of a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C30H31BrF6N2O2

Molecular Weight

645.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-4-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C30H31F6N2O2.BrH/c1-4-19-17-38(16-18-11-20(29(31,32)33)13-21(12-18)30(34,35)36)10-8-28(19,2)15-26(38)27(39)23-7-9-37-25-6-5-22(40-3)14-24(23)25;/h4-7,9,11-14,19,26-27,39H,1,8,10,15-17H2,2-3H3;1H/q+1;/p-1/t19-,26-,27+,28-,38?;/m0./s1

InChI Key

SERWSRVLNJHDQR-USMHNOEDSA-M

Isomeric SMILES

C[C@@]12CC[N+](C[C@@H]1C=C)([C@@H](C2)[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-]

Canonical SMILES

CC12CC[N+](CC1C=C)(C(C2)C(C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-]

Origin of Product

United States

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